molecular formula C12H14BrNO3 B14912899 N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Katalognummer: B14912899
Molekulargewicht: 300.15 g/mol
InChI-Schlüssel: COVKKRAGTGMMGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a chemical compound that features a brominated benzodioxin ring attached to a butanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide typically involves the reaction of 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The benzodioxin ring can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized forms of the benzodioxin ring.

    Reduction: Reduced forms of the benzodioxin ring.

    Hydrolysis: Corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

    N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Shorter carbon chain in the amide group, which may affect its solubility and reactivity.

Uniqueness

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Eigenschaften

Molekularformel

C12H14BrNO3

Molekulargewicht

300.15 g/mol

IUPAC-Name

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)butanamide

InChI

InChI=1S/C12H14BrNO3/c1-2-3-12(15)14-9-7-11-10(6-8(9)13)16-4-5-17-11/h6-7H,2-5H2,1H3,(H,14,15)

InChI-Schlüssel

COVKKRAGTGMMGL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC1=CC2=C(C=C1Br)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.